molecular formula C10H18O3 B2376334 methyl 3-cyclohexyl-2-hydroxypropanoate CAS No. 1033777-74-0

methyl 3-cyclohexyl-2-hydroxypropanoate

Cat. No.: B2376334
CAS No.: 1033777-74-0
M. Wt: 186.251
InChI Key: DQWADVKQCYOJTK-UHFFFAOYSA-N
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Description

methyl 3-cyclohexyl-2-hydroxypropanoate is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.251 . It is a derivative of propionic acid, featuring a cyclohexyl group and a hydroxyl group attached to the propionic acid backbone. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclohexyl-2-hydroxypropanoate typically involves the esterification of 3-Cyclohexyl-2-hydroxypropionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and stringent quality control measures ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

methyl 3-cyclohexyl-2-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 3-cyclohexyl-2-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-cyclohexyl-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-cyclohexyl-2-hydroxypropanoate is unique due to its combination of a cyclohexyl group and a hydroxyl group on the propionic acid backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

methyl 3-cyclohexyl-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWADVKQCYOJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033777-74-0
Record name methyl 3-cyclohexyl-2-hydroxypropanoate
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